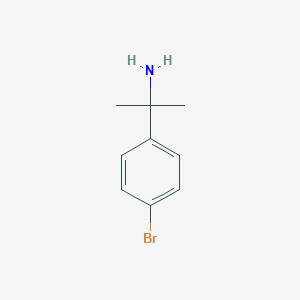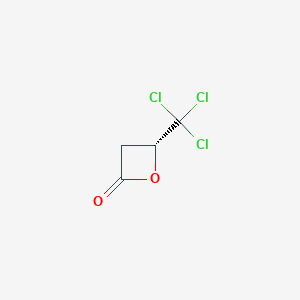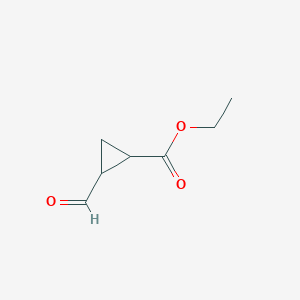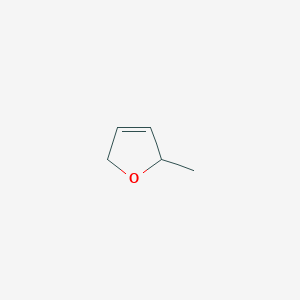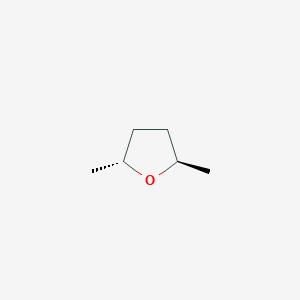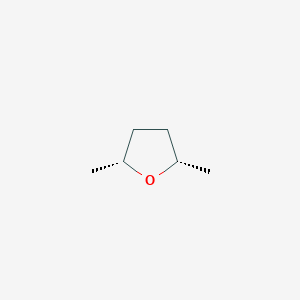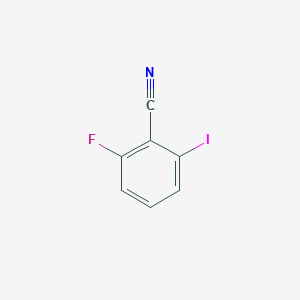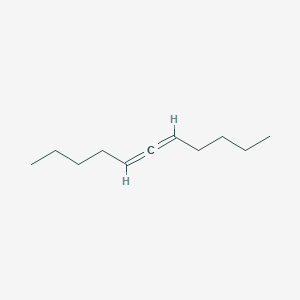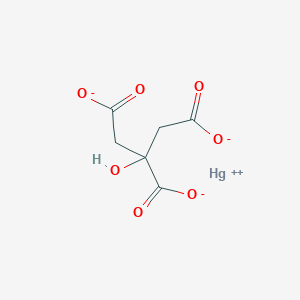
Trimercury biscitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimercury biscitrate can be synthesized through the reaction of mercuric oxide (HgO) with citric acid (C₆H₈O₇) in an aqueous medium. The reaction typically involves dissolving citric acid in water and gradually adding mercuric oxide while maintaining the solution at a controlled temperature. The reaction proceeds as follows: [ 3HgO + C₆H₈O₇ \rightarrow C₆H₈O₇·3Hg + 3H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, pH, and concentration to ensure the purity and yield of the final product. The reaction mixture is often stirred continuously, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Trimercury biscitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The citrate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl⁻) or thiocyanate ions (SCN⁻).
Major Products:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury (Hg).
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Trimercury biscitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of citrate ions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatment, particularly in the context of mercury-based therapies.
Industry: this compound is used in the manufacturing of certain industrial products, including catalysts and sensors.
Mécanisme D'action
The mechanism of action of trimercury biscitrate involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury ions in the compound can form strong bonds with thiol groups (-SH) in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potent inhibitor of certain biological processes.
Comparaison Avec Des Composés Similaires
Mercuric chloride (HgCl₂): A widely used mercury compound with similar coordination properties.
Mercuric acetate (Hg(C₂H₃O₂)₂): Another mercury compound with applications in analytical chemistry.
Mercuric nitrate (Hg(NO₃)₂): Known for its use in various industrial processes.
Uniqueness: Trimercury biscitrate is unique due to its specific coordination with citrate ions, which imparts distinct chemical properties and reactivity. Unlike other mercury compounds, it has a specific affinity for citrate, making it valuable in applications where citrate detection or interaction is required.
Propriétés
Numéro CAS |
18211-85-3 |
|---|---|
Formule moléculaire |
C12H10Hg3O14 |
Poids moléculaire |
979.97 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;mercury(2+) |
InChI |
InChI=1S/2C6H8O7.3Hg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clé InChI |
HDCBDFYSGPMGMJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Hg+2].[Hg+2].[Hg+2] |
| 18211-85-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


